molecular formula C13H11N3O2 B12769095 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one CAS No. 85123-65-5

2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one

Cat. No.: B12769095
CAS No.: 85123-65-5
M. Wt: 241.24 g/mol
InChI Key: WKRDMGCTYHMISA-UHFFFAOYSA-N
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Description

2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is a bicyclic heterocyclic compound featuring a fused indolinone moiety and a 3,4-diazabicyclo[4.1.0]hept-2-en-5-one core. Its structure combines a strained bicyclo[4.1.0] system with two nitrogen atoms at the 3- and 4-positions, conferring unique electronic and steric properties.

Properties

CAS No.

85123-65-5

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H11N3O2/c17-11-4-7-3-6(1-2-10(7)14-11)12-8-5-9(8)13(18)16-15-12/h1-3,8-9H,4-5H2,(H,14,17)(H,16,18)

InChI Key

WKRDMGCTYHMISA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NN=C2C3=CC4=C(C=C3)NC(=O)C4

Origin of Product

United States

Biological Activity

2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and cardiovascular therapies. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

The molecular formula of 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is C₁₃H₉N₃O, with a molecular weight of 241.24 g/mol . The compound features a bicyclic structure that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of indolin-2-one derivatives, including 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one, as promising anticancer agents:

  • Mechanism of Action : The indolin-2-one core is known for its ability to inhibit various kinases involved in cancer progression. Specifically, compounds derived from this structure have shown significant cytotoxicity against several cancer cell lines.
    • Case Study : A study evaluated the cytotoxic effects of various indolin derivatives on HCT-116 and MDA-MB-231 cell lines. Compounds exhibited IC₅₀ values as low as submicromolar levels, indicating potent antitumor activity .
CompoundCell LineIC₅₀ (µM)
1cHCT-116<0.5
1hMDA-MB-231<0.5
  • Antiproliferative Effects : The antiproliferative potential was further confirmed through flow cytometry and immunocytochemical studies, which revealed that these compounds could disrupt microtubule dynamics, a critical process for cell division .

Cardiovascular Effects

The compound has also been explored for its cardiovascular benefits:

  • Thrombocyte Aggregation Inhibition : Research indicates that 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one possesses significant thrombocyte aggregation-inhibiting properties, making it a candidate for treating thromboembolic disorders .
    • Clinical Relevance : In clinical settings, such compounds could be formulated into therapeutic agents aimed at managing conditions like cardiac insufficiency and hypertension.

Antimicrobial Activity

In addition to its anticancer and cardiovascular properties, this compound has shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Studies have demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dStaphylococcus aureus32 µg/mL
4gEscherichia coli64 µg/mL

Scientific Research Applications

The applications of 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one are primarily focused on its potential as a pharmaceutical agent, particularly in the treatment of cardiac insufficiency . This compound, along with related 2-aryl-3,4-diazabicyclo[4.n.0]-alk-2-en-5-ones, has been investigated for its therapeutic effects .

Scientific Research Applications

  • Treatment of Cardiac Insufficiency : 2-aryl-3,4-diazabicyclo[4.1.0]hept-2-en-5-ones are used in the preparation of agents for treating cardiac insufficiency . The use of these compounds is patented for this purpose .
  • Thrombocyte Aggregation Inhibition and Hypotensive Actions : Diazabicyclo[4.n.0]alkenones, which are structurally related, possess powerful thrombocyte aggregation-inhibiting and hypotensive actions .

Additional Information

  • Nomenclature : The compound is also known as 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one, 3,4-Diazabicyclo(4.1.0)hept-4-en-2-one, 5-(2,3-dihydro-2-oxo-1H-indol-5-yl)-, and 5-(2,3-Dihydro-2-oxo-1H-indol-5-yl)-3,4-diazabicyclo(4.1.0)hept-4-en-2-one .
  • Computed Properties : It has a molecular weight of 241.24 g/mol, an XLogP3-AA of 0, two hydrogen bond donors, and three hydrogen bond acceptors . There is one rotatable bond .
  • Structural Information : The IUPAC name is 5-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-1,3-dihydroindol-2-one . The InChI string is InChI=1S/C13H11N3O2/c17-11-4-7-3-6(1-2-10(7)14-11)12-8-5-9(8)13(18)16-15-12/h1-3,8-9H,4-5H2,(H,14,17)(H,16,18) . The SMILES string is C1C2C1C(=O)NN=C2C3=CC4=C(C=C3)NC(=O)C4 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Structures

a. 2,4-Diazabicyclo[4.1.0]heptane Derivatives (e.g., 15a,b)
  • Structure : These derivatives, such as 15a and 15b from –2, feature a 2,4-diazabicyclo[4.1.0]heptane core, differing in nitrogen positioning (2,4 vs. 3,4 in the target compound).
  • Synthesis: Formed via dual C–C bond formation at the 5- and 6-positions of uracil derivatives using active methylene reagents like ethyl cyanoacetate.
  • Stability : Exhibited remarkable stability under basic conditions (NaOEt/EtOH, reflux), retaining bicyclic integrity despite strain .
  • Comparison : The 3,4-diaza configuration in the target compound likely increases ring strain and alters reactivity compared to 2,4-diaza analogs.
b. 7-Oxa-3,4-diazabicyclo[4.1.0]hepta-4-en-2-one (Patent EP)
  • Structure : Contains an oxygen atom at the 7-position (7-oxa) alongside 3,4-diaza substitution.
  • Application : Patented as a herbicide, highlighting agrochemical utility .
  • Comparison: The oxa-substitution reduces electron density in the bicyclic core compared to the indolinone-substituted target compound, which may enhance bioactivity in the latter.
c. 1,5-Diazabicyclo[4.3.0]non-5-ene Acetate
  • Structure : A larger 9-membered bicyclo system (vs. 7-membered in the target) with 1,5-diaza substitution.
  • Application : Utilized as an ionic liquid for cellulose dissolution at moderate temperatures (70°C), emphasizing industrial applications .
  • Comparison : The larger ring size and distinct nitrogen positions reduce strain and alter solubility properties relative to the target compound.

Substituent Effects

a. Indolinone-Substituted Derivatives

The indolin-2-one group in the target compound contrasts with substituents in analogs:

  • Coumarin-Tetrazole Derivatives (): Compounds like 4g and 4h incorporate coumarin and tetrazole moieties, enabling fluorescence and coordination chemistry. These are bulkier than indolinone, limiting bicyclic core reactivity .

Research Findings and Implications

  • Stability : The 3,4-diaza configuration in the target compound likely increases sensitivity to nucleophilic attack compared to 2,4-diaza analogs, necessitating milder synthetic conditions .
  • Bioactivity: The indolinone moiety, common in kinase inhibitors (e.g., sunitinib), suggests the target compound could interact with ATP-binding pockets, though this requires validation .
  • Industrial Relevance : Unlike the herbicidal 7-oxa analog or the solvent-focused 1,5-diaza derivative , the target compound’s applications may lie in medicinal chemistry.

Q & A

Q. Q1. What are the established synthetic routes for 2-(Indolin-2-on-5-yl)-3,4-diazabicyclo(4.1.0)hept-2-en-5-one, and how do reaction conditions influence product yield and purity?

Methodological Answer : The compound can be synthesized via base-induced transformations of diazoacetyl precursors, as demonstrated in analogous diazabicyclo systems. For example, treatment of diazoacetylpyrazolines with base under mild conditions (room temperature, inert atmosphere) generates bicyclic frameworks via tetrazonine intermediates . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Elevated temperatures may trigger dimerization side reactions .
  • Workup : Acidic quenching followed by recrystallization (e.g., DMF/acetic acid mixtures) improves purity .

Q. Q2. How is the structure of this compound validated, and what spectroscopic techniques are critical for distinguishing regioisomers?

Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguity, as shown in related indole-bicyclo fused systems (e.g., ethanol solvates with defined hydrogen-bonding networks) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish regioisomers via coupling constants (e.g., vicinal protons in the bicyclo[4.1.0] system show distinct splitting patterns) .
  • IR spectroscopy : Carbonyl stretching frequencies (~1700–1750 cm1^{-1}) confirm lactam and ketone functionalities .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s propensity for dimerization, and how can this be mitigated during synthesis?

Methodological Answer : Dimerization arises from the strained bicyclo[4.1.0] framework, which undergoes [2+2] cycloaddition under photolytic or thermal stress. Strategies to suppress this include:

  • Low-temperature synthesis : Reduces radical-mediated side reactions .
  • Steric hindrance : Introducing bulky substituents at reactive positions (e.g., C-5 of indolinone) blocks dimerization pathways .
  • In situ monitoring : UV-vis spectroscopy tracks dimer formation, enabling timely reaction termination .

Q. Q4. How can researchers reconcile contradictory data from computational modeling vs. experimental observations (e.g., stability predictions vs. empirical decomposition rates)?

Methodological Answer :

  • Dynamic vs. static models : Density Functional Theory (DFT) may underestimate steric effects in flexible bicyclic systems. Hybrid QM/MM simulations better capture solvation and torsional strain .
  • Experimental validation : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) quantify degradation products, which are compared to computational predictions .
  • Data normalization : Use internal standards (e.g., deuterated analogs) to correct for instrument variability in HPLC or LC-MS analyses .

Q. Q5. What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity, given structural analogs with herbicidal or analgesic properties?

Methodological Answer :

  • Targeted assays : Prioritize kinase inhibition (e.g., CDK1/GSK3β) and GPCR binding (e.g., serotonin receptors) based on structural similarities to bioactive diazabicyclo derivatives .
  • In vitro models : Use murine macrophage (RAW 264.7) or human hepatocyte (HepG2) lines for cytotoxicity profiling .
  • Dose-response optimization : Start with 1–100 µM ranges, adjusting for solubility limitations (use DMSO ≤0.1% v/v) .

Stability and Reactivity

Q. Q6. Under what conditions does the compound undergo ring-opening or rearrangement, and how can these pathways be controlled?

Methodological Answer :

  • Acidic conditions : Protonation at the diazabicyclo nitrogen triggers ring-opening to form diazepinone derivatives. Buffered solutions (pH 6–8) stabilize the core structure .
  • Oxidative stress : Avoid peroxide-containing solvents; use antioxidants (e.g., BHT) in storage .
  • Light sensitivity : Amber glassware and UV-filtered lighting prevent photoisomerization .

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